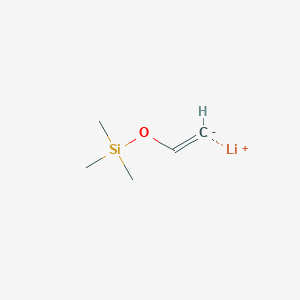
Lithium;ethenoxy(trimethyl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium;ethenoxy(trimethyl)silane is a compound that combines lithium, a highly reactive alkali metal, with ethenoxy(trimethyl)silane, a silicon-based organic compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of lithium;ethenoxy(trimethyl)silane typically involves the reaction of lithium with ethenoxy(trimethyl)silane under controlled conditions. One common method is the reaction of a terminal acetylene with a silane in the presence of a catalytic amount of sodium hydroxide or potassium hydroxide, which yields the desired silylacetylene with the expulsion of hydrogen . This reaction is highly efficient and provides a high yield of the product.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. The process requires careful handling of reactive intermediates and control of reaction conditions to ensure high purity and yield. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain the compound in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
Lithium;ethenoxy(trimethyl)silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silicon-based oxides.
Reduction: It can act as a reducing agent in organic synthesis.
Substitution: The silicon atom in the compound can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Hydrosilanes: Used in reduction reactions.
Halides: Used in substitution reactions.
Acids and Bases: Used to catalyze various reactions.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, reduction reactions typically yield silicon-based hydrides, while substitution reactions can produce a variety of silicon-containing organic compounds .
Wissenschaftliche Forschungsanwendungen
Lithium;ethenoxy(trimethyl)silane has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of silicon-containing compounds.
Biology: Investigated for its potential use in biological systems due to its unique chemical properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the production of advanced materials, such as silicon-based polymers and coatings
Wirkmechanismus
The mechanism of action of lithium;ethenoxy(trimethyl)silane involves its interaction with various molecular targets and pathways. The compound can act as a reducing agent, donating electrons to other molecules and facilitating chemical reactions. It can also form stable complexes with other compounds, enhancing their reactivity and stability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to lithium;ethenoxy(trimethyl)silane include:
Triethylsilane: Used as a reducing agent in organic synthesis.
Tris(trimethylsilyl)silane: Known for its radical reducing properties.
Allyltrimethylsilane: Used in the protection of functional groups in organic synthesis.
Uniqueness
This compound is unique due to its combination of lithium and silicon-based components, which imparts distinct chemical properties.
Eigenschaften
CAS-Nummer |
78108-48-2 |
|---|---|
Molekularformel |
C5H11LiOSi |
Molekulargewicht |
122.2 g/mol |
IUPAC-Name |
lithium;ethenoxy(trimethyl)silane |
InChI |
InChI=1S/C5H11OSi.Li/c1-5-6-7(2,3)4;/h1,5H,2-4H3;/q-1;+1 |
InChI-Schlüssel |
TXKCWTWSUIVCGL-UHFFFAOYSA-N |
Kanonische SMILES |
[Li+].C[Si](C)(C)OC=[CH-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


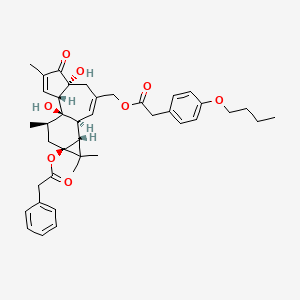
![Cyclopentanol, 1-[tris(methylthio)methyl]-](/img/structure/B14446460.png)
![{4-[Diphenyl(trimethylsilyl)methyl]phenyl}(phenyl)methanone](/img/structure/B14446468.png)
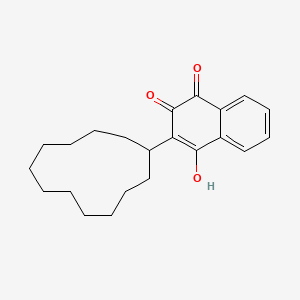

![Bis[(4-methoxyphenyl)methyl]ditellane](/img/structure/B14446487.png)
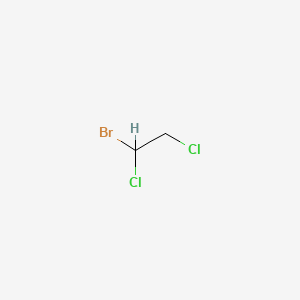
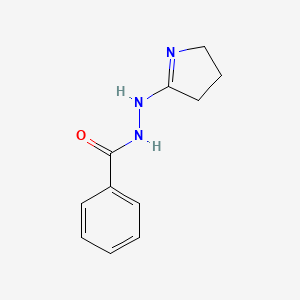
![5-Amino-2-[(pyridin-3-yl)amino]pyrimidin-4(3H)-one](/img/structure/B14446494.png)
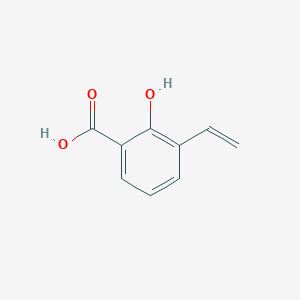
![10,10-Bis[(4-hydroxy-3-methoxyphenyl)methyl]anthracen-9(10H)-one](/img/structure/B14446503.png)
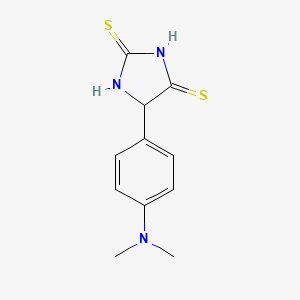
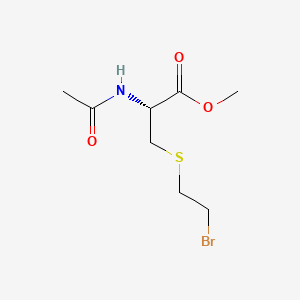
![Benzene, 1,1'-[1,2-bis(methylene)-1,2-ethanediyl]bis[4-fluoro-](/img/structure/B14446523.png)
